N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a benzodioxol moiety linked via an acetamide bridge to a substituted quinoline scaffold. The quinoline core is functionalized with a fluorine atom at position 6 and a phenyl group at position 2, while the benzodioxol group contributes electron-rich aromaticity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4/c25-16-6-8-19-18(10-16)22(12-20(27-19)15-4-2-1-3-5-15)29-13-24(28)26-17-7-9-21-23(11-17)31-14-30-21/h1-12H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXHUHDRRAMGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide typically involves multi-step chemical processes. The initial step often includes the formation of the benzodioxole ring, which can be synthesized from catechol with disubstituted halomethanes . The quinoline derivative is then introduced through a series of reactions involving fluorination and phenylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or halogen groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, while the quinoline derivative can modulate various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Variations: Quinoline vs. Benzothiazole/Pyridine: The target compound’s quinoline core (electron-deficient aromatic system) contrasts with benzothiazole (electron-rich sulfur-containing ring, ) and pyridine (basic nitrogen heterocycle, ). These differences influence electronic properties, solubility, and target interactions. Fluorine Substitution: The 6-fluoro group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like the 5,7-dibromoquinoline derivative .
Substituent Effects: Phenyl vs. Bromine/Chlorine Halogenation: Bromine in ’s compound increases molecular weight and polar surface area, possibly limiting blood-brain barrier penetration compared to the target compound’s fluorine .
Linker Modifications: Acetamide vs. Methylamino: The acetamide linker in the target compound offers hydrogen-bonding capability, while methylamino in ’s analog introduces basicity, altering pharmacokinetic profiles .
Table 2: Physicochemical Properties
| Property | Target Compound | 5,7-Dibromoquinoline Analog | Benzothiazole Analog |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.9 |
| Topological Polar Surface Area (Ų) | 89.4 | 95.1 | 78.3 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
Research Findings and Implications
- Biological Activity: Quinoline-based acetamides (e.g., and target compound) are frequently explored as kinase inhibitors or antimicrobials due to their planar aromatic systems interacting with ATP-binding pockets . In contrast, benzothiazole analogs () show promise in inflammatory pathways .
- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism compared to methoxy or bromine substituents in analogs .
- Synthetic Feasibility: The benzodioxol-quinoline scaffold requires multi-step synthesis, while pyridine or benzothiazole derivatives () are often more straightforward to functionalize .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic applications based on diverse sources.
Chemical Structure
The chemical structure of the compound is depicted below:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit activity through:
- Inhibition of Enzymatic Pathways : Many benzodioxole derivatives inhibit enzymes that are crucial for cellular processes.
- Antimicrobial Activity : The quinoline moiety is known for its antimicrobial properties, particularly against Gram-positive bacteria.
- Anticancer Potential : Some studies suggest that this compound may induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Escherichia coli | >100 |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including:
- Breast Cancer : Inhibition of cell proliferation in MCF7 and MDA-MB231 cell lines.
- Lung Cancer : A549 cells showed significant sensitivity.
- Colorectal Cancer : HCT116 cells exhibited reduced viability.
The results are summarized in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| MDA-MB231 | 15 |
| A549 | 10 |
| HCT116 | 18 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various benzodioxole derivatives, including the target compound. Results indicated a significant reduction in bacterial counts when treated with the compound, highlighting its potential as an alternative antimicrobial agent. -
Case Study on Anticancer Properties :
An experiment involving the treatment of breast cancer cells with the compound showed a marked decrease in cell viability and an increase in apoptotic markers, suggesting that it may act as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
